2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid
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Overview
Description
2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of ethoxybenzenesulfonamido and dimethoxybenzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method includes the sulfonation of 4-ethoxyaniline to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a coupling reaction with 4,5-dimethoxybenzoic acid under acidic conditions to yield the final product. The reaction conditions often involve the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives.
Scientific Research Applications
2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzenesulfonamide: Similar in structure but lacks the dimethoxybenzoic acid group.
4,5-Dimethoxybenzoic acid: Similar in structure but lacks the ethoxybenzenesulfonamido group.
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
Uniqueness
2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications compared to its simpler analogs.
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S/c1-4-25-11-5-7-12(8-6-11)26(21,22)18-14-10-16(24-3)15(23-2)9-13(14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXAYVTSBKCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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